7-Bromo-1H-indazole-3-carbaldehyde
Overview
Description
7-Bromo-1H-indazole-3-carbaldehyde is a brominated derivative of indazole-3-carbaldehyde. Indazoles are a class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
7-Bromo-1H-indazole-3-carbaldehyde, like other indazole derivatives, has been drawing attention in medicinal chemistry as a potential kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation. They are often targets for drugs designed to treat diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, such as kinases, by forming strong donor and acceptor hydrogen bonds within the hydrophobic pockets of proteins . This interaction can lead to the inhibition, regulation, or modulation of the kinase activity, potentially altering cell signaling pathways .
Biochemical Pathways
Indazole derivatives are known to affect various pathways due to their potential role as kinase inhibitors . By inhibiting kinases, these compounds can disrupt cell signaling pathways, potentially leading to the inhibition of cell growth and proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. As a potential kinase inhibitor, it could lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazole-3-carbaldehyde typically involves the bromination of indazole-3-carbaldehyde. One common method is the direct bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding bromide.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as ammonia (NH3) or alkyl halides, can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-Bromo-1H-indazole-3-carboxylic acid.
Reduction: 7-Bromo-1H-indazole-3-bromide.
Substitution: 7-(Amine/Alkyl)-1H-indazole-3-carbaldehyde.
Scientific Research Applications
7-Bromo-1H-indazole-3-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives exhibit biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of kinase inhibitors, which are important in cancer therapy.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-Bromo-1H-indazole-3-carbaldehyde is compared with other similar compounds, such as 6-Bromo-1H-indazole-3-carbaldehyde and 5-Bromo-1H-indazole-3-carbaldehyde. These compounds differ in the position of the bromine atom on the indazole ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
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Properties
IUPAC Name |
7-bromo-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWCQUSSBQJBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695405 | |
Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-89-8 | |
Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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